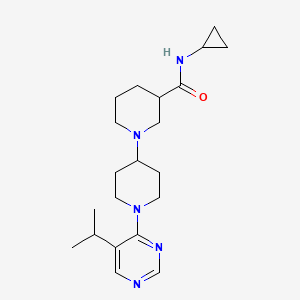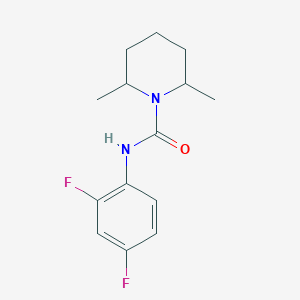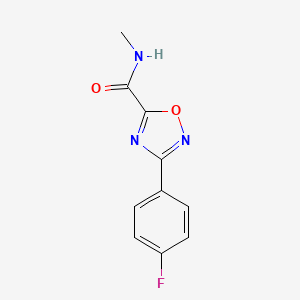
N-cyclopropyl-1'-(5-isopropylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1'-(5-isopropylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide, commonly known as CPI-455, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPI-455 belongs to the class of drugs known as piperidine-carboxamides and has been found to exhibit promising results in preclinical studies.
Wirkmechanismus
CPI-455 exerts its therapeutic effects by inhibiting the activity of PARP, an enzyme that plays a critical role in DNA repair. PARP inhibitors have been found to be effective in the treatment of various cancers, particularly those with defects in DNA repair pathways, such as BRCA-mutated cancers. In addition to its PARP inhibitory activity, CPI-455 has been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
CPI-455 has been found to have potent PARP inhibitory activity, with an IC50 value of 0.23 μM. In preclinical studies, CPI-455 has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce oxidative stress and inflammation in the brain. Additionally, CPI-455 has been found to improve cardiac function by reducing fibrosis and improving contractility in animal models of heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
CPI-455 has several advantages for lab experiments, including its potent PARP inhibitory activity and its neuroprotective and cardioprotective effects. However, CPI-455 has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on CPI-455, including:
1. Clinical trials to evaluate the safety and efficacy of CPI-455 in the treatment of cancer, neurological disorders, and cardiovascular diseases.
2. Development of more potent and selective PARP inhibitors based on the structure of CPI-455.
3. Investigation of the molecular mechanisms underlying the neuroprotective and cardioprotective effects of CPI-455.
4. Evaluation of the potential use of CPI-455 in combination with other drugs for the treatment of cancer and other diseases.
5. Development of new formulations of CPI-455 to improve its solubility and bioavailability.
In conclusion, CPI-455 is a novel chemical compound with promising therapeutic properties for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of CPI-455 involves the reaction of 1-(5-isopropylpyrimidin-4-yl)piperidine-4-carboxylic acid with cyclopropylamine. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain CPI-455 in high purity.
Wissenschaftliche Forschungsanwendungen
CPI-455 has been primarily studied for its potential therapeutic properties in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases. In preclinical studies, CPI-455 has been found to exhibit potent anti-cancer activity by inhibiting the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a critical role in DNA repair. CPI-455 has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, CPI-455 has been shown to improve cardiac function in animal models of heart failure.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-[1-(5-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O/c1-15(2)19-12-22-14-23-20(19)25-10-7-18(8-11-25)26-9-3-4-16(13-26)21(27)24-17-5-6-17/h12,14-18H,3-11,13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVNMUWQLSNMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=CN=C1N2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5334516.png)
![4-[2-(4-fluorophenyl)morpholin-4-yl]-6-methylpyrimidin-2-amine](/img/structure/B5334523.png)
![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5334535.png)
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4-methyl-2-pyrimidinamine](/img/structure/B5334539.png)
![3-methyl-7-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5334546.png)
![2-({4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5334554.png)

![3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6-amine](/img/structure/B5334573.png)

![N-(2,3-dimethylphenyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5334581.png)
![4-[4-(2-pyrimidinyloxy)benzoyl]morpholine](/img/structure/B5334597.png)

![1-(2-{[2-(2,3-difluoro-6-methoxyphenyl)-1H-imidazol-1-yl]methyl}phenyl)-1H-1,2,4-triazole](/img/structure/B5334605.png)
